氟代乙酸甲酯

描述

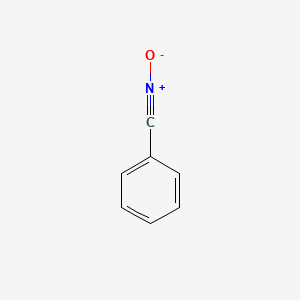

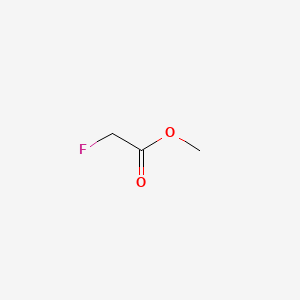

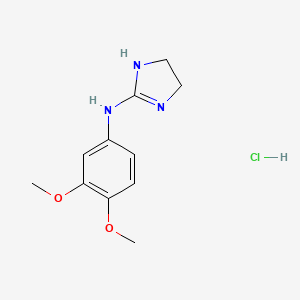

Methyl fluoroacetate is a useful research compound. Its molecular formula is C3H5FO2 and its molecular weight is 92.07 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl fluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.17x10+5 mg/l at 25 °c (est)soluble in waterslightly soluble in petroleum ether. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl fluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl fluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经和生理作用:MFA 作为一种代谢毒物,以其严重的毒理作用而闻名。已研究其对啮齿动物模型中的神经、心脏和肺系统的影响。研究表明,亚甲蓝和谷氨酸钠等治疗方法可以减轻其中一些影响,尽管它们可能不会显着降低致死率 (DeLey Cox 等,2020)。

潜在治疗应用:亚甲蓝作为治疗氟乙酸钠(与 MFA 相关的化合物)中毒的潜在治疗方法已得到探索。这项研究表明,亚甲蓝可以挽救细胞代谢并降低中毒的致死率 (Pueblo 等,2022)。

酶相互作用:已对氟乙酸酯(如 MFA)对乙酰胆碱酯酶的行为进行了研究。这包括检查 MFA 对神经传导和氧化代谢的影响 (Bergmann 和 Shimoni,1953)。

药理和毒理学特性:MFA 已被研究其药理和毒理学特性,特别是其通过 CH2F 基团的毒性机制及其对惊厥和呼吸衰竭的影响 (Foss,1948)。

对细胞代谢途径的影响:有研究探讨了细胞代谢途径对氟乙酸/氟柠檬酸盐毒性的反应,展示了其在生化水平上如何影响身体 (Cox 等,2020)。

环境影响:含氟乙酸盐植被对本地动物群的环境影响一直是研究的主题,说明了氟乙酸盐及其衍生物的生态影响 (Twigg 和 King,1991)。

生化研究:已研究了生菜等植物中氟乙酸盐的代谢,提供了不同生物体如何处理这种化合物及其衍生物的见解 (Ward 和 Huskisson,1972)。

作用机制

Target of Action

Methyl fluoroacetate, an extremely toxic methyl ester of fluoroacetic acid, primarily targets the citric acid cycle (TCA cycle) in cells . The TCA cycle is a crucial metabolic pathway that provides energy to cells through the oxidation of acetyl-CoA .

Mode of Action

Methyl fluoroacetate is toxic because it is converted to fluorocitrate by fluoroacetyl coenzyme A . Fluorocitrate can inhibit aconitate hydratase, an enzyme needed for the conversion of citrate, by competitive inhibition . This interruption of the TCA cycle leads to an accumulation of citrate in the tissues and eventually in the plasma .

Biochemical Pathways

The primary biochemical pathway affected by methyl fluoroacetate is the TCA cycle . The inhibition of aconitate hydratase by fluorocitrate disrupts this cycle, leading to an accumulation of citrate in the tissues . This disruption can have downstream effects on other metabolic processes that rely on the products of the TCA cycle.

Pharmacokinetics

It is known that methyl fluoroacetate is mainly biotransformed by the glutathione transferase enzyme in a phase 2 biotransformation process

Result of Action

The action of methyl fluoroacetate results in progressive depression of respiration and convulsant poisoning in most animals . In large doses, it has an action similar to nicotine .

Action Environment

Methyl fluoroacetate is produced and used as a chemical reagent and can be released into the environment through several waste streams . When it was used as a rodenticide, it was released directly into the environment where it would be broken down in the air .

安全和危害

生化分析

Biochemical Properties

Methyl fluoroacetate plays a significant role in biochemical reactions due to its conversion to fluoroacetate in the body. Fluoroacetate is metabolized to fluorocitrate, which inhibits aconitate hydratase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production . The interaction between methyl fluoroacetate and aconitate hydratase is a key biochemical property that underlies its toxic effects.

Cellular Effects

Methyl fluoroacetate has profound effects on various cell types and cellular processes. It causes progressive depression of respiration and acts as a convulsant poison in most animals . When metabolized to fluorocitrate, it inhibits the citric acid cycle, leading to an accumulation of citrate and a decrease in cellular ATP levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of methyl fluoroacetate involves its conversion to fluoroacetate and subsequently to fluorocitrate. Fluorocitrate competitively inhibits aconitate hydratase, preventing the conversion of citrate to isocitrate in the citric acid cycle . This inhibition leads to an accumulation of citrate, which interferes with various metabolic processes and results in cellular toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl fluoroacetate change over time. Initially, there is a rise in hemoglobin, blood sugar, and inorganic phosphate levels . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to methyl fluoroacetate can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of methyl fluoroacetate vary with different dosages in animal models. The compound is highly toxic, with lethal doses ranging from 0.1 mg/kg in dogs to 10-12 mg/kg in monkeys . At high doses, methyl fluoroacetate causes severe toxic effects, including convulsions, respiratory depression, and death. Threshold effects have been observed, indicating that even low doses can have significant toxic effects on animals .

Metabolic Pathways

Methyl fluoroacetate is involved in metabolic pathways that convert it to fluoroacetate and then to fluorocitrate. Fluorocitrate inhibits aconitate hydratase, disrupting the citric acid cycle . This inhibition affects metabolic flux and metabolite levels, leading to an accumulation of citrate and a decrease in ATP production .

Transport and Distribution

Within cells and tissues, methyl fluoroacetate is transported and distributed through various mechanisms. It is metabolized primarily in the liver, but also in the kidneys, lungs, heart, and testicles . The compound’s distribution within these tissues influences its toxic effects and overall impact on cellular function.

Subcellular Localization

The subcellular localization of methyl fluoroacetate and its metabolites plays a crucial role in its activity and function. Fluorocitrate, the active metabolite, is localized within the mitochondria, where it inhibits aconitate hydratase . This localization is essential for its toxic effects, as it directly interferes with the citric acid cycle and cellular respiration.

属性

IUPAC Name |

methyl 2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBYSQHLLIHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073185 | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

104.5 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Slightly soluble in petroleum ether | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C, Density: 1.51 at 15 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sodium fluoroacetate, fluoroacetamide and methyl fluoroacetate are the most potent rodenticides known. These compounds all block the enzyme aconitase, thereby inhibiting the TCA cycle. These poisons are quick-acting and have no antidote... | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile liquid | |

CAS No. |

453-18-9 | |

| Record name | Methyl fluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl fluoroacetate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl fluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO8U9H1FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-35 °C | |

| Record name | Methyl fluoroacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)